3-(3,4-dichlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one
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Overview
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds known as coumarins. Coumarins are often used in the pharmaceutical industry due to their wide range of biological activities . The compound also contains a sulfonyl group attached to a 3,4-dichlorophenyl group. Sulfonyl groups are commonly found in various drugs and have a significant impact on the pharmacological properties of these compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3,4-dichlorophenyl group would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The sulfonyl group could potentially undergo substitution reactions, while the chromen-2-one moiety might be involved in addition or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis The synthesis and structural analysis of chromen-2-one derivatives, including compounds similar to "3-((3,4-dichlorophenyl)sulfonyl)-8-ethoxy-2H-chromen-2-one," have been a subject of interest. For instance, the study by Manolov, Morgenstern, and Hegetschweiler (2012) focused on the crystal structure of a related compound, providing insights into its crystallization in the monoclinic crystal system and the formation of linear chains through p-p stacking of aromatic residues. This study offers a foundational understanding of the structural properties that could apply to the study compound (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Properties and Reactions Further research has been conducted on the chemical properties and reactions involving chromen-2-one derivatives. Guravaiah and Rao (2011) described the synthesis of sulfanyl ethynylogs of coumarins, which are structurally related, highlighting a method that may be applicable to the synthesis or modification of the study compound. Such research indicates the versatility of chromen-2-one derivatives in chemical synthesis and potential applications in developing new materials or compounds (Guravaiah & Rao, 2011).
Catalytic Applications The research on catalytic applications of compounds related to "3-((3,4-dichlorophenyl)sulfonyl)-8-ethoxy-2H-chromen-2-one" showcases their potential in facilitating chemical reactions. For example, Safaei‐Ghomi, Enayat-Mehri, and Eshteghal (2017) explored the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous nanoparticles as a catalyst in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This study highlights the role of sulfone derivatives in enhancing catalytic efficiency, suggesting potential catalytic applications for the study compound (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Potential Applications in Sensing and Photocatalysis The study by Rao and Desai (2014) on the synthesis of sulfur incorporated 3-acylcoumarins with photochromic and acetate sensing properties showcases the functional versatility of chromen-2-one derivatives. They found that certain derivatives exhibit excellent fluorescence emission and can selectively detect acetate anions. This suggests that compounds like "3-((3,4-dichlorophenyl)sulfonyl)-8-ethoxy-2H-chromen-2-one" might have potential applications in the development of sensory materials or photocatalysts (Rao & Desai, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O5S/c1-2-23-14-5-3-4-10-8-15(17(20)24-16(10)14)25(21,22)11-6-7-12(18)13(19)9-11/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACGDMYFGQATSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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